![molecular formula C15H15NO5S B2487879 3-(Methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid CAS No. 2287301-54-4](/img/structure/B2487879.png)
3-(Methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid
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Overview
Description
3-(Methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MMPTC and is a member of the thiophene family of organic compounds. MMPTC has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of MMPTC is not fully understood, but it is believed to involve the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase. MMPTC has also been shown to interact with DNA, suggesting that it may have a direct effect on gene expression.
Biochemical and Physiological Effects:
MMPTC has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes MMPTC a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. MMPTC has also been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using MMPTC in lab experiments include its potent inhibitory activity against various enzymes, its ability to interact with DNA, and its potential applications in various fields of scientific research. The limitations of using MMPTC in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for research on MMPTC, including the optimization of synthesis methods to increase yield and purity, the study of its mechanism of action, and the development of new applications for the compound. MMPTC may also be studied for its potential as a therapeutic agent for other diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of MMPTC may lead to the discovery of more potent and selective inhibitors of enzymes and other biological targets.
Synthesis Methods
MMPTC can be synthesized using various methods, including the reaction of 3-(methoxymethyl)thiophene-2-carboxylic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-(methoxymethyl)thiophene-2-carboxylic acid with phenylmethoxycarbonyl isocyanate in the presence of a base such as sodium hydride. These methods have been optimized to produce high yields of MMPTC with good purity.
Scientific Research Applications
MMPTC has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. MMPTC has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes MMPTC a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. MMPTC has also been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-9-11-7-12(22-13(11)14(17)18)16-15(19)21-8-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBAYNLZRPCXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)-5-(phenylmethoxycarbonylamino)thiophene-2-carboxylic acid |
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